N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a morpholine ring, and a cyclopropane carboxamide group. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a series of reactions to introduce functional groups at specific positions on the indole ring.
Attachment of the Morpholine Ring: The intermediate product is then reacted with morpholine under controlled conditions to form the morpholinoethyl side chain.
Cyclopropanecarboxamide Formation: Finally, the morpholinoethyl-indole derivative is reacted with cyclopropanecarboxylic acid or its derivatives to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions that are scalable and cost-effective.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide moiety, potentially converting it to an alcohol.
Substitution: The indole and morpholine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the indole ring.
Reduction Products: Alcohol derivatives of the cyclopropanecarboxamide group.
Substitution Products: Alkylated or acylated derivatives of the indole or morpholine rings.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)cyclopropanecarboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)cyclopropanecarboxamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness: N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21-7-6-16-12-15(4-5-17(16)21)18(22-8-10-24-11-9-22)13-20-19(23)14-2-3-14/h4-5,12,14,18H,2-3,6-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFIZKMVHNWXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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